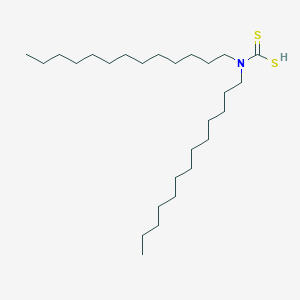
Carbamodithioic acid, ditridecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, ditridecyl- is a chemical compound with the molecular formula C27H55NS2 . It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, ditridecyl- can be synthesized through the reaction of tridecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of tridecylamine in an appropriate solvent like ethanol.
- Addition of carbon disulfide to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Refluxing the mixture for several hours to ensure complete reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of carbamodithioic acid, ditridecyl- may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, ditridecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Tridecylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Applications De Recherche Scientifique
Carbamodithioic acid, ditridecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, ditridecyl- involves its interaction with metal ions and enzymes. The compound can chelate metal ions, disrupting their normal function in biological systems. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Carbamodithioic acid, ditridecyl- can be compared with other dithiocarbamic acids, such as:
Carbamodithioic acid, diethyl-: Similar in structure but with shorter alkyl chains.
Carbamodithioic acid, dimethyl-: Another variant with even shorter alkyl chains.
Carbamodithioic acid, dibutyl-: Features butyl groups instead of tridecyl groups.
Uniqueness
The uniqueness of carbamodithioic acid, ditridecyl- lies in its long tridecyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and influence its reactivity and solubility in various solvents .
Propriétés
Numéro CAS |
81241-77-2 |
|---|---|
Formule moléculaire |
C27H55NS2 |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
di(tridecyl)carbamodithioic acid |
InChI |
InChI=1S/C27H55NS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27(29)30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,30) |
Clé InChI |
GKEVEJUAVWUHRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14426007.png)
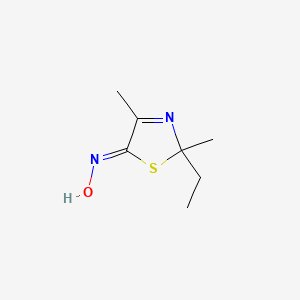
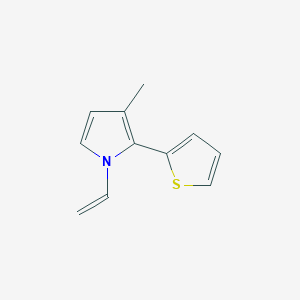
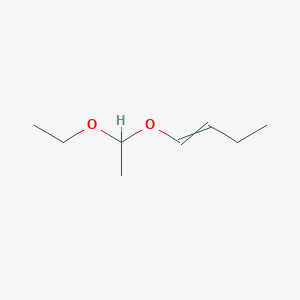
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
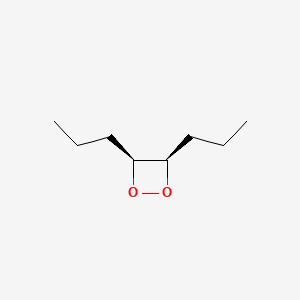
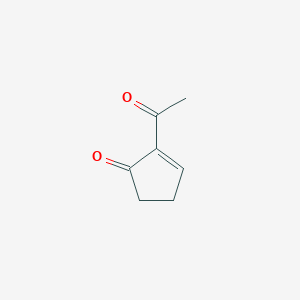
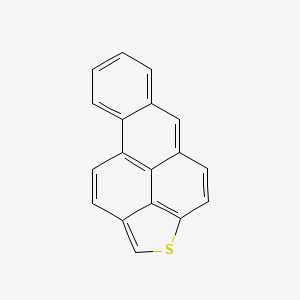
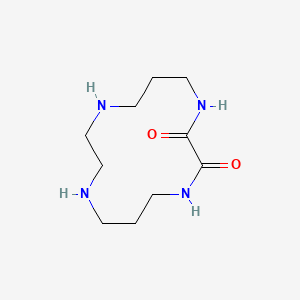
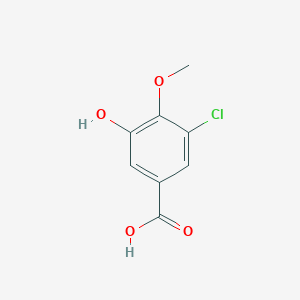
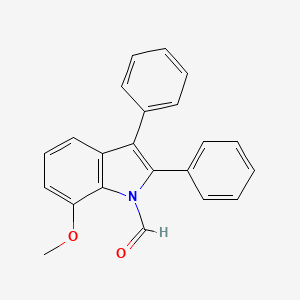
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
